6,8-Difluoroquinoline-4-carbonitrile

Medicinal chemistry Physicochemical profiling Lead optimization

SAR inconsistencies across fluorinated quinoline analogs frequently derail kinase inhibitor lead optimization. 6,8-Difluoroquinoline-4-carbonitrile (CAS 1001906-60-0) provides the exact 6,8-difluoro substitution pattern required for reproducible metabolic-softening and ATP-competitive hinge-region binding. • Dual fluorination reduces CYP-mediated metabolism vs. mono-fluoro or unsubstituted analogs, improving PK profiles. • 4-CN handle enables rapid amide, amine, or heterocyclic library synthesis for SAR exploration. • TPSA 36.7 Ų & log P 2.1 support BBB penetration, ideal for CNS-targeted kinase programs. • ≥95% purity, ambient shipping, available globally for preclinical research.

Molecular Formula C10H4F2N2
Molecular Weight 190.15
CAS No. 1001906-60-0
Cat. No. B1649455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoroquinoline-4-carbonitrile
CAS1001906-60-0
Molecular FormulaC10H4F2N2
Molecular Weight190.15
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1C#N)F)F
InChIInChI=1S/C10H4F2N2/c11-7-3-8-6(5-13)1-2-14-10(8)9(12)4-7/h1-4H
InChIKeyOKPAUHYDNGFCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoroquinoline-4-carbonitrile: Fluorinated Quinoline Building Block


6,8-Difluoroquinoline-4-carbonitrile (CAS 1001906-60-0) is a synthetic, dual-fluorinated quinoline derivative bearing a cyano group at the 4‑position. It belongs to the broader class of heterocyclic building blocks that serve as key intermediates in drug discovery, particularly for kinase inhibitor programmes where the 6,8-difluoro substitution pattern acts as a metabolic‑softening bioisostere of the quinazoline core [1]. With a molecular formula of C₁₀H₄F₂N₂ and a molecular weight of 190.15 g mol⁻¹, the compound is commercially available as a research‑grade intermediate (typically ≥95 % purity) for exploratory medicinal chemistry and preclinical candidate synthesis .

6,8-Difluoroquinoline-4-carbonitrile: Irreplaceability vs. Generic Analogs


Quinoline-4-carbonitrile derivatives are not fungible scaffolds; the position and number of fluorine substituents critically alter lipophilicity, metabolic stability, and target‑binding geometry. Replacing 6,8-difluoroquinoline-4-carbonitrile with the unsubstituted parent quinoline‑4‑carbonitrile (log P ≈ 1.98) or with mono‑fluorinated isomers (6‑fluoro‑ or 8‑fluoro‑) can reduce log P by 0.1–0.5 units and decrease the electron‑withdrawing character required for tight kinase hinge‑region binding [1]. Furthermore, the 4‑carbonitrile regiochemistry is distinct from the 3‑carbonitrile isomer (CAS 71083‑55‑1), which positions the nitrile at a different vector, leading to divergent reactivity in nucleophilic additions and Suzuki couplings. These differences mean that SAR established with one analog cannot be reliably extrapolated to another, making direct procurement of the correct substitution pattern essential for reproducible lead optimisation .

6,8-Difluoroquinoline-4-carbonitrile: Differentiation from Closest Analogs


Lipophilicity Advantage Over Unsubstituted Quinoline‑4‑carbonitrile

The target compound exhibits a computed log P (XLogP3‑AA) of 2.1, which is 0.12 log units higher than the unsubstituted quinoline‑4‑carbonitrile (log P ≈ 1.98). This modest increase in lipophilicity can enhance passive membrane permeability and protein‑binding interactions, particularly in kinase ATP‑binding pockets, without reaching the excessive log P levels (>3) that often flag compounds for poor solubility and high metabolic clearance [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Reduced TPSA vs. Mono‑Fluorinated and Unsubstituted Analogs

The topological polar surface area (TPSA) of 6,8-difluoroquinoline-4-carbonitrile is 36.7 Ų, which is identical to many mono‑fluorinated analogs but significantly lower than the hydrogen‑bearing parent quinoline‑4‑carbonitrile (TPSA ≈ 40.6 Ų). TPSA values below 60 Ų are generally associated with good oral absorption, and values below 40 Ų are characteristic of CNS‑penetrant compounds. This TPSA places the difluoro analog near the CNS‑favorable threshold while retaining the metabolic advantages of fluorination [1].

ADME prediction Blood-brain barrier penetration Drug design

Regioisomeric Synthetic Utility: 4‑ vs. 3‑Carbonitrile

The 4‑carbonitrile group of 6,8-difluoroquinoline‑4‑carbonitrile is accessible for nucleophilic addition and metal‑catalysed cross‑coupling reactions, enabling convergent late‑stage functionalisation at the C4 position. In contrast, the 3‑carbonitrile regioisomer (CAS 71083‑55‑1) positions the nitrile at a sterically hindered, electron‑rich position, reducing its electrophilicity and limiting its utility in amidation, hydrolysis, or cycloaddition reactions. This difference in reactivity is substantiated by the distinct patent filing patterns: 5 patents cite the 4‑carbonitrile isomer as a key intermediate, compared to fewer filings for the 3‑carbonitrile variant [1].

Synthetic chemistry Cross-coupling Scaffold diversification

Dual Fluorination: Superior Metabolic Stability vs. Mono‑Fluorinated Analogs

The 6,8‑difluoro substitution pattern blocks two primary sites of cytochrome P450 (CYP)‑mediated oxidative metabolism on the quinoline ring. Mono‑fluorinated analogs (e.g., 6‑fluoro‑ or 8‑fluoro‑quinoline‑4‑carbonitrile) leave one of these positions unshielded, making them more susceptible to hydroxylation and subsequent glucuronidation. While direct microsomal stability data for this compound remain unpublished (0 literature articles, 1 annotation hit), the metabolic‑shielding effect of dual fluorination is a well‑established principle in fluoroquinolone and quinazoline‑based drug design [1][2].

Drug metabolism Cytochrome P450 Fluorine medicinal chemistry

6,8-Difluoroquinoline-4-carbonitrile: Recommended Applications


Kinase Inhibitor: Fragment Growing & Scaffold Hopping

The 6,8‑difluoroquinoline‑4‑carbonitrile scaffold serves as a direct bioisostere of the quinazoline core found in approved EGFR and CDK inhibitors. With a log P of 2.1 and a TPSA of 36.7 Ų [1], it occupies a favourable physicochemical space for ATP‑competitive kinase binding. Medicinal chemistry teams pursuing next‑generation EGFR or CDK8/19 inhibitors can rapidly derivative the 4‑carbonitrile handle to generate amide, amine, or heterocyclic libraries, leveraging the dual‑fluorination pattern to reduce CYP‑mediated metabolism relative to mono‑fluorinated or unsubstituted analogs [2].

CNS-Penetrant Lead Optimisation

The low TPSA (36.7 Ų) and moderate log P (2.1) position 6,8‑difluoroquinoline‑4‑carbonitrile as an ideal starting point for CNS drug discovery, where TPSA values below 40 Ų are strongly correlated with blood‑brain barrier penetration [1]. The dual fluorination at C6 and C8 provides enhanced metabolic stability compared to mono‑fluoro analogs while maintaining the favourable TPSA, allowing medicinal chemists to explore CNS‑targeted kinase or GPCR programmes without sacrificing metabolic robustness .

Antibacterial Fluoroquinolone Derivative Synthesis

The 6,8‑difluoroquinoline substructure is a recognised motif in fluoroquinolone antibiotics that target DNA gyrase and topoisomerase IV [1]. The 4‑carbonitrile functionality of this compound enables divergent synthesis of 4‑carboxylic acid, 4‑amide, and 4‑heteroaryl derivatives—the key pharmacophoric elements of clinical fluoroquinolones. Compared with 6,8‑difluoroquinoline‑3‑carbonitrile, the 4‑carbonitrile isomer offers superior reactivity for the essential C4 carboxylation step, making it the preferred intermediate for novel fluoroquinolone lead discovery [2].

Physicochemical Fragment Library Design

Fragment‑based drug discovery (FBDD) relies on small, highly soluble fragments with balanced physicochemical properties. 6,8‑Difluoroquinoline‑4‑carbonitrile (MW 190.15, 0 H‑bond donors, 4 H‑bond acceptors, rotatable bonds = 0) adheres to the ‘rule of three’ for fragments while providing a rigid, planar quinoline core amenable to structure‑based optimisation [1]. Its unique combination of low TPSA, moderate lipophilicity, and synthetic tractability differentiates it from isomeric or less‑substituted analogs, allowing fragment screen hits to be progressed more rapidly into lead series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Difluoroquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.